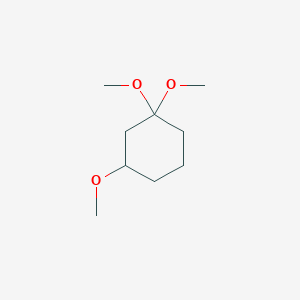
Cyclohexane, 1,1,3-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethoxycyclohexane is an organic compound with the molecular formula C9H18O3 It is a derivative of cyclohexane, where three methoxy groups are attached to the first and third carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethoxycyclohexane can be synthesized through the methoxylation of cyclohexane derivatives. One common method involves the reaction of 1,3-cyclohexanedione with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 1,1,3-trimethoxycyclohexane. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,1,3-trimethoxycyclohexane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure and high-temperature conditions can further enhance the efficiency of the methoxylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Trimethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1,1,3-trimethoxycyclohexane to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of 1,3-cyclohexanedione or 1,3-cyclohexanecarboxylic acid.
Reduction: Formation of 1,1,3-trimethanolcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1,1,3-Trimethoxycyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1,3-trimethoxycyclohexane involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
1,1,3-Trimethylcyclohexane: Similar in structure but lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,1,3-Trimethoxybenzene: Contains a benzene ring instead of a cyclohexane ring, leading to distinct aromatic properties.
1,1,3-Trimethoxypropane: A linear alkane with methoxy groups, differing in its physical and chemical behavior.
Uniqueness: 1,1,3-Trimethoxycyclohexane is unique due to the presence of three methoxy groups on a cyclohexane ring, which imparts specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
114377-54-7 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1,1,3-trimethoxycyclohexane |
InChI |
InChI=1S/C9H18O3/c1-10-8-5-4-6-9(7-8,11-2)12-3/h8H,4-7H2,1-3H3 |
Clé InChI |
VWGGBKLYHIBITQ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC(C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


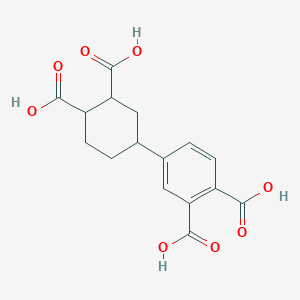
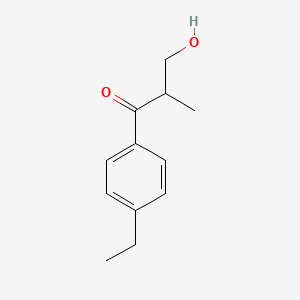
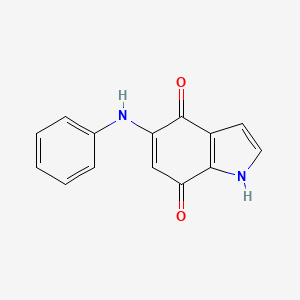

![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
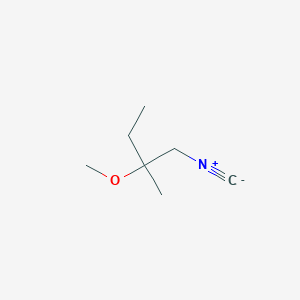

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
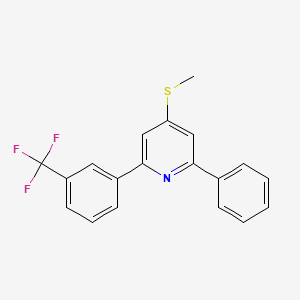
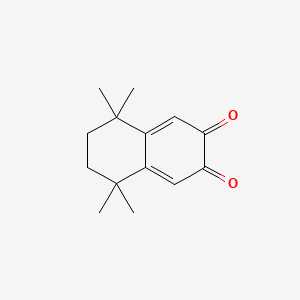
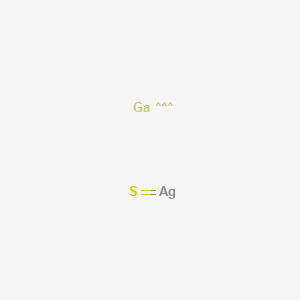
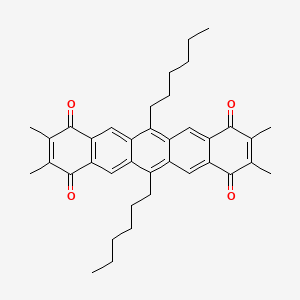
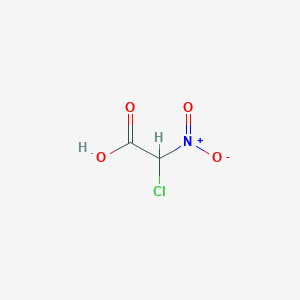
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
